Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide
CAS No.: 66941-39-7
Cat. No.: VC18470982
Molecular Formula: C11H18BrNO
Molecular Weight: 260.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66941-39-7 |
|---|---|
| Molecular Formula | C11H18BrNO |
| Molecular Weight | 260.17 g/mol |
| IUPAC Name | ethyl-(3-hydroxy-5-methylphenyl)-dimethylazanium;bromide |
| Standard InChI | InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-6-9(2)7-11(13)8-10;/h6-8H,5H2,1-4H3;1H |
| Standard InChI Key | WIXMWGBIQYXNJI-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+](C)(C)C1=CC(=CC(=C1)C)O.[Br-] |
Introduction
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide is a quaternary ammonium compound characterized by its unique molecular structure, which includes a positively charged nitrogen atom bonded to four organic groups. This compound belongs to the class of ammonium salts and is primarily utilized in scientific research, particularly in organic chemistry and pharmacology, due to its diverse chemical properties and potential applications.
Key Characteristics:
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Molecular Classification: Quaternary ammonium salt
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Functional Groups: Hydroxyl group (-OH), methyl groups (-CH3), and bromide ion (Br⁻)
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Applications: Organic synthesis, catalysis, and pharmacological research
Synthesis Methodology
The synthesis of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide typically involves the reaction of specific amines with alkylating agents under controlled conditions. The process ensures high purity and yield, which is essential for its application in research.
General Synthetic Pathway:
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Starting Materials:
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5-hydroxy-m-toluidine (aromatic amine)
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Dimethyl sulfate or ethyl bromide (alkylating agents)
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Reaction Conditions:
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Conducted in polar solvents such as ethanol or acetone
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Temperature controlled between 50–80°C
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Steps:
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Alkylation of the amine group to form the quaternary ammonium salt
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Precipitation and purification using recrystallization techniques
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Reaction Equation:
\text{C_{7}H_{7}NOH} + \text{C_{2}H_{5}Br} + \text{2CH_{3}I} \rightarrow \text{C_{11}H_{18}BrNO}
Mechanism of Action and Reactivity
The reactivity of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide is influenced by:
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The steric hindrance around the nitrogen atom due to bulky substituents.
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Its ability to interact with biological membranes or other chemical species.
Chemical Reactions:
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Nucleophilic Substitution: The bromide ion can be replaced in reactions with strong nucleophiles.
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Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents.
Applications in Research
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide has various applications due to its structural properties:
Organic Chemistry
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Used as a phase-transfer catalyst to facilitate reactions between immiscible phases.
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Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacology
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Investigated for its potential interaction with biological systems, such as cell membranes.
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Quaternary ammonium compounds are known for their antimicrobial properties, making this compound a candidate for further study.
Materials Science
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Utilized in the preparation of advanced materials such as ion-exchange resins.
Safety and Handling
As a chemical compound used primarily in research settings, proper safety protocols must be followed:
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Toxicity: May cause irritation upon contact with skin or eyes.
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Storage Conditions: Store in a cool, dry place away from strong oxidizing agents.
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